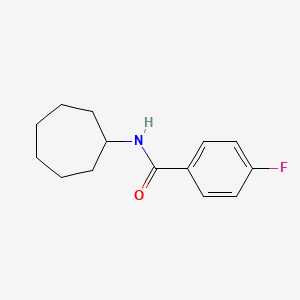

N-cycloheptyl-4-fluorobenzamide

Description

Contextualization of Fluorobenzamide Scaffolds in Academic Inquiry

The fluorobenzamide scaffold is a privileged structure in chemical research, particularly in the realm of medicinal chemistry. The incorporation of a fluorine atom onto the benzamide (B126) framework can significantly influence the molecule's physicochemical properties. rsc.orgnih.gov Fluorine's high electronegativity can alter the acidity of nearby protons, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to enzymatic degradation. rsc.org These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Furthermore, the benzamide functional group itself is a common feature in a vast array of biologically active compounds and approved drugs. nih.gov It can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. The strategic placement of a fluorine atom, as seen in the 4-fluoro position, can fine-tune these interactions and potentially increase binding affinity and selectivity. rsc.org The ongoing exploration of fluorinated benzamides continues to yield novel compounds with a wide range of therapeutic possibilities. mdpi.com

Research Significance and Interdisciplinary Relevance of N-cycloheptyl-4-fluorobenzamide

The research significance of this compound stems from the unique combination of the established fluorobenzamide scaffold with a seven-membered cycloheptyl ring. The cycloheptyl moiety, a larger and more flexible cycloalkane compared to the more commonly studied cyclohexyl group, introduces distinct conformational properties. chemicalbook.com This increased flexibility can allow the molecule to adopt a wider range of shapes, potentially enabling it to bind to protein targets that are inaccessible to molecules with more rigid substituents.

In drug design, the incorporation of cycloalkyl groups is a well-established strategy to enhance lipophilicity, which can improve a compound's ability to cross cell membranes. The three-dimensional nature of the cycloheptyl group, in contrast to a flat aromatic ring, can also lead to more extensive and specific interactions within a protein's binding pocket. chemicalbook.com The fusion of this cycloheptyl group with the electronically modified fluorobenzamide core makes this compound a person of interest for interdisciplinary research, bridging synthetic organic chemistry, medicinal chemistry, and materials science.

Interactive Data Tables

Below are tables detailing known data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Data not available | C14H18FNO | 235.30 |

| N-cyclohexyl-4-fluorobenzamide | 2342-50-9 | C13H16FNO | 221.27 |

| N-cycloheptyl-4-methylbenzamide | 329938-67-2 | C15H21NO | 231.34 |

| 4-Fluorobenzamide (B1200420) | 824-75-9 | C7H6FNO | 139.13 |

Table 2: Spectroscopic Data for a Related Compound: N-cyclohexyl-4-methylbenzamide

| Spectroscopy Type | Key Peaks/Shifts |

| 1H NMR (A-60, Varian) | Data not publicly detailed |

| 13C NMR | Data not publicly detailed |

| Mass Spectrometry (GC-MS) | m/z values: 109, 119, 136 |

| IR Spectroscopy (KBr Wafer) | Data not publicly detailed |

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLOVEXTMZFRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cycloheptyl 4 Fluorobenzamide and Its Analogues

Established Reaction Pathways for 4-Fluorobenzamide (B1200420) Core Construction

The construction of the 4-fluorobenzamide core is a critical first step in the synthesis of the title compound. The most prevalent and well-established pathways commence from either 4-fluorobenzoic acid or 4-fluorotoluene (B1294773), converting them into a more reactive intermediate, typically an acyl chloride, which is then amenable to amidation.

One common method involves the conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride. This is often achieved by reacting 4-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The reaction is typically performed in a suitable solvent like chloroform, often with a catalytic amount of dimethylformamide (DMF), and heated under reflux. Following the reaction, the volatile components are removed to yield the desired 4-fluorobenzoyl chloride, which can be purified by distillation. nih.gov

An alternative route to 4-fluorobenzoyl chloride starts from 4-fluorotoluene. This process involves a two-step sequence: first, the chlorination of 4-fluorotoluene under ultraviolet (UV) irradiation to produce 4-fluorotrichlorotoluene, followed by a controlled hydrolysis reaction. The hydrolysis is carried out in the presence of a composite catalyst, such as a mixture of ferric trichloride (B1173362) (FeCl₃) and zinc chloride (ZnCl₂), to yield 4-fluorobenzoyl chloride with high purity and yield. nih.gov This method provides an industrially viable pathway to the key intermediate.

Another approach to the 4-fluorobenzamide core involves direct amidation of 4-fluorobenzoic acid without the prior formation of an acyl chloride. This can be accomplished using various coupling reagents that activate the carboxylic acid in situ, facilitating the subsequent reaction with an amine.

Synthetic Strategies for Incorporating the N-cycloheptyl Moiety

The introduction of the N-cycloheptyl group is achieved through the formation of an amide bond between the 4-fluorobenzoyl moiety and cycloheptylamine (B1194755). The most direct and widely used strategy is the reaction of 4-fluorobenzoyl chloride with cycloheptylamine. This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent such as dichloromethane (B109758), often in the presence of a base like triethylamine (B128534) (Et₃N) to neutralize the hydrochloric acid byproduct. researchgate.net

Alternatively, the amide bond can be formed directly from 4-fluorobenzoic acid and cycloheptylamine using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction rates and suppress side reactions. scispace.comnih.gov The choice of coupling reagent and additives can be crucial for achieving high yields and purity. scispace.com

The following table summarizes common coupling agents used in amide bond formation:

| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (N,N-Diisopropylethylamine) | DMF, DCM | Water-soluble byproducts, efficient for a wide range of substrates. scispace.com |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, THF | Forms an insoluble dicyclohexylurea byproduct, which can simplify purification. nih.gov |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF, NMP | High coupling efficiency, often used for sterically hindered substrates. nih.gov |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | DIPEA | DMF | Effective for peptide synthesis and general amidation. scispace.com |

Development of Novel Derivatization and Functionalization Routes for N-cycloheptyl-4-fluorobenzamide

The development of novel derivatives of this compound can provide access to a wider range of chemical entities with potentially new properties. Functionalization can be targeted at either the fluorinated phenyl ring or the N-cycloheptyl moiety.

Functionalization of the Aromatic Ring:

Late-stage functionalization (LSF) strategies are increasingly being employed to modify complex molecules like this compound. nih.govnih.gov These methods allow for the introduction of new functional groups onto the aromatic ring at a late stage in the synthesis, avoiding the need for de novo synthesis of each analog.

One potential route for derivatization is through nucleophilic aromatic substitution (SNAr) of the fluorine atom. While fluorine is generally a poor leaving group, in polyfluorinated systems or with strong nucleophiles, it can be displaced. For instance, in related polyfluorinated benzamides, the fluorine atom can be substituted by amines to generate new derivatives. nih.govscispace.com This suggests that under appropriate conditions, the fluorine atom in this compound could be replaced by other nucleophiles, leading to a variety of 4-substituted analogs.

Another approach is the C-H activation of the benzamide (B126) ring. Palladium-catalyzed C-H functionalization using a directing group on the amide nitrogen can enable the introduction of various substituents at the ortho position to the amide group. d-nb.info While this has been demonstrated with other N-substituted benzamides, its application to this compound could provide a powerful tool for generating novel derivatives.

Functionalization of the N-cycloheptyl Moiety:

The N-cycloheptyl group also presents opportunities for derivatization. Copper-catalyzed C-H amidation has been shown to be effective for the synthesis of N-cyclohexyl amides from cyclohexane (B81311) and amides. beilstein-journals.orgnih.gov This methodology could potentially be adapted for the direct C-H functionalization of the cycloheptyl ring in this compound, allowing for the introduction of new functional groups at various positions on the cycloalkyl ring.

Photochemical methods also offer promising routes for the functionalization of N-alkyl amides. Deoxygenative photochemical alkylation of secondary amides has been developed to create α-branched secondary amines, which could be a potential strategy for modifying the cycloheptyl group.

Optimization of Reaction Conditions and Efficiency in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that can be optimized include the choice of solvent, temperature, catalyst, and the molar ratio of reactants and reagents.

Solvent and Temperature:

The choice of solvent can significantly influence the solubility of reactants and the reaction rate. For amide bond formation, polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. beilstein-journals.org The optimal temperature can vary depending on the specific reactants and coupling agents used. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to degradation of the product or the formation of side products.

Catalysts and Coupling Reagents:

The efficiency of the amidation reaction can be significantly enhanced by the use of catalysts and appropriate coupling reagents. As discussed in section 2.2, a variety of coupling reagents are available, and their effectiveness can be substrate-dependent. Systematic screening of different coupling agents and additives is a common strategy to identify the optimal combination for a specific amide synthesis. scispace.com For example, a study on the synthesis of amide-linked RNA found that HATU provided high yields in a short coupling time. nih.gov

The following table presents a hypothetical optimization study for the synthesis of this compound, illustrating the effect of different reaction parameters on the yield.

| Entry | Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | EDC | HOBt | DCM | 25 | 12 | 85 |

| 2 | EDC | HOAt | DCM | 25 | 12 | 92 |

| 3 | DCC | HOBt | THF | 25 | 12 | 82 |

| 4 | HATU | DIPEA | DMF | 25 | 4 | 95 |

| 5 | SOCl₂ (for acyl chloride formation) | - | DCM | 0 to 25 | 2 | 90 |

Molar Ratios:

The stoichiometry of the reactants and reagents is another critical factor. While a 1:1 molar ratio of the carboxylic acid (or acyl chloride) and amine is theoretically required, in practice, a slight excess of one of the reactants or the coupling reagent may be used to drive the reaction to completion. Optimization studies often involve varying the molar ratios to find the ideal balance between high conversion and minimal waste.

Advanced Spectroscopic and Structural Characterization of N Cycloheptyl 4 Fluorobenzamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-cycloheptyl-4-fluorobenzamide, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

¹H NMR spectroscopy of this compound reveals characteristic signals for the protons in both the cycloheptyl and the 4-fluorobenzoyl moieties. rsc.org The aromatic protons of the 4-fluorophenyl group typically appear as multiplets in the downfield region of the spectrum, a consequence of coupling with the adjacent fluorine atom and with each other. rsc.org The proton attached to the amide nitrogen (N-H) would also be expected in this region, often as a broad signal. The protons of the cycloheptyl ring would be observed in the upfield region, with their chemical shifts and multiplicities dictated by their spatial relationships and conformational dynamics.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum. The carbon atoms of the aromatic ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The carbon atoms of the cycloheptyl ring would resonate in the aliphatic region.

A representative, though not identical, dataset for the closely related N-benzyl-4-fluorobenzamide shows the amide carbonyl carbon at approximately 166.6 ppm. amazonaws.com The aromatic carbons are observed between 115 and 139 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (J(C-F) ≈ 250 Hz). amazonaws.com The benzylic and other aliphatic carbons appear in the upfield region. amazonaws.com

Table 1: Representative ¹H and ¹³C NMR Data for a Benzamide (B126) Analog

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.07 - 7.81 | 115.6 - 138.3 |

| Amide NH | 6.89 (broad singlet) | - |

| Amide C=O | - | 166.6 |

| Aliphatic CH | 4.60 | 44.2 |

Note: Data is for the analogous compound N-benzyl-4-fluorobenzamide and is provided for illustrative purposes. amazonaws.com The specific chemical shifts for this compound may vary.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Formula | Calculated Exact Mass | Ion Type |

| C₁₄H₁₈FNO | [Data not available] | [M+H]⁺ |

Note: Specific experimental data for this compound was not found. The table illustrates the type of data that would be obtained.

X-ray Crystallography for Definitive Solid-State Structure Determination

While a crystal structure for this compound has not been reported in the searched literature, data for the closely related N-cyclohexyl-2-fluorobenzamide provides valuable insights into the likely solid-state conformation. rsc.org In the structure of this analog, the cyclohexane (B81311) ring adopts a stable chair conformation. rsc.org The amide group is planar, and there is a specific dihedral angle between the plane of the amide and the plane of the fluorobenzene (B45895) ring. rsc.org Intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, are crucial in dictating the packing of the molecules in the crystal lattice. rsc.org

Table 3: Crystallographic Data for the Analogous N-cyclohexyl-2-fluorobenzamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1804 (6) |

| b (Å) | 6.5309 (8) |

| c (Å) | 16.6522 (19) |

| β (°) | 91.336 (6) |

| Volume (ų) | 563.24 (11) |

Source: rsc.org

Vibrational Spectroscopy (Infrared and Raman) in Conformational and Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation.

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. rsc.org A strong absorption band is observed for the C=O stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a distinct band around 3300 cm⁻¹. The C-F stretching vibration of the fluorinated benzene (B151609) ring, along with the aromatic C-H and C=C stretching vibrations, would also be present in the spectrum. rsc.org The aliphatic C-H stretching and bending vibrations of the cycloheptyl ring are expected in their characteristic regions. rsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic and cycloheptyl rings, often produce strong Raman signals. The symmetric stretching vibrations of the benzene ring are typically prominent in the Raman spectrum. Analysis of the Raman spectrum of the related N-((1R,2R)-2-(dimethylamino)cyclohexyl)-4-fluorobenzamide hydrochloride reveals signals corresponding to the amide and aromatic functionalities. swgdrug.org

Table 4: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3298 |

| Aliphatic C-H Stretch | 2926, 2855 |

| C=O Stretch (Amide I) | 1628 |

| N-H Bend (Amide II) | 1543 |

| Aromatic C=C Stretch | 1502 |

| C-F Stretch | ~1226 |

Source: rsc.org

Investigation of Molecular Interactions and Mechanistic Pathways of N Cycloheptyl 4 Fluorobenzamide

Studies on Enzyme Binding and Allosteric/Orthosteric Inhibition Mechanisms

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the enzyme binding properties of N-cycloheptyl-4-fluorobenzamide. While the broader class of benzamide (B126) derivatives has been investigated for interactions with various enzymes, direct studies on this particular compound are yet to be published.

To elucidate the potential enzyme-inhibitory activity of this compound, a series of in vitro enzyme inhibition assays would be necessary. Initial screening against a panel of relevant enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), could provide preliminary insights. biomarker.huliberty.edu This is particularly relevant as structurally related benzamides have shown activity against these enzymes. fluorochem.co.uk For instance, some N-substituted benzamides have been identified as FAAH inhibitors, which are involved in the degradation of endocannabinoids. googleapis.com

Should inhibitory activity be detected, subsequent kinetic studies would be crucial to determine the mechanism of inhibition. These studies would differentiate between competitive, non-competitive, uncompetitive, and mixed inhibition, providing information on whether the compound binds to the enzyme's active site (orthosteric inhibition) or to a secondary site (allosteric inhibition). Techniques such as Lineweaver-Burk or Dixon plots would be instrumental in this characterization.

Furthermore, to explore the possibility of allosteric modulation, assays could be designed to measure the effect of this compound on the binding and activity of a known orthosteric ligand. liberty.edu A change in the affinity or efficacy of the primary ligand in the presence of the compound would suggest an allosteric mechanism. Computational docking studies could complement these experimental approaches by predicting potential binding sites on target enzymes and estimating binding affinities.

A hypothetical data table for initial enzyme screening could be structured as follows:

| Enzyme Target | This compound Concentration (µM) | % Inhibition | IC50 (µM) |

| FAAH | 10 | Data not available | Data not available |

| MAGL | 10 | Data not available | Data not available |

| COX-1 | 10 | Data not available | Data not available |

| COX-2 | 10 | Data not available | Data not available |

Characterization of Receptor Ligand Binding and Functional Modulation

Similar to enzyme binding studies, specific data on the interaction of this compound with any receptor is not currently available in the scientific literature. The structural motifs present in the molecule, namely the fluorobenzamide and the cycloheptyl group, suggest the potential for interaction with various receptor types, including G-protein coupled receptors (GPCRs) like serotonin (B10506) or dopamine (B1211576) receptors, or other receptors such as the Receptor for Advanced Glycation Endproducts (RAGE). nih.govnih.gov

To investigate this, radioligand binding assays would be a primary methodology. These assays would involve incubating radiolabeled ligands known to bind to specific receptors with cell membranes expressing these receptors, in the presence and absence of this compound. A displacement of the radioligand by the test compound would indicate binding to the receptor. Subsequent saturation binding studies could then be performed to determine the binding affinity (Kd) and the density of binding sites (Bmax).

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For GPCRs, this could involve measuring changes in second messenger levels, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, in response to compound treatment. researchgate.net For example, studies on related benzamides have explored their effects on serotonin receptors by measuring their affinity and functional activity in cell lines expressing specific receptor subtypes. acs.org

The potential for allosteric modulation of receptor function should also be investigated. This would involve assessing the ability of this compound to modulate the binding or functional response of a known orthosteric agonist or antagonist. A shift in the dose-response curve of the primary ligand would indicate allosteric activity.

A prospective data table for receptor binding screening could be presented as:

| Receptor Target | Radioligand | Ki (nM) for this compound |

| 5-HT1A | [3H]8-OH-DPAT | Data not available |

| 5-HT2A | [3H]Ketanserin | Data not available |

| RAGE | [125I]Aβ | Data not available |

| CB1 | [3H]CP55,940 | Data not available |

Elucidation of Cellular and Subcellular Target Engagements

Identifying the specific cellular and subcellular targets of a novel compound is a critical step in understanding its mechanism of action. For this compound, such studies have not yet been reported.

A powerful and unbiased method to identify direct targets in a cellular context is the Cellular Thermal Shift Assay (CETSA). nih.govnih.govnews-medical.net This technique relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By treating intact cells with the compound and then subjecting them to a temperature gradient, stabilized proteins can be identified and quantified using methods like Western blotting or mass spectrometry. This approach would allow for the direct observation of target engagement within a physiological environment.

To determine the subcellular localization of the compound's targets, cell fractionation studies could be performed. Following treatment of cells with this compound, different cellular compartments (e.g., nucleus, mitochondria, cytoplasm, membrane) would be isolated. The presence and activity of the identified target protein in these fractions would then be assessed.

Fluorescence microscopy using a fluorescently tagged analog of this compound could also provide visual evidence of its subcellular distribution and co-localization with known organelle markers.

A hypothetical CETSA result could be summarized in a table like this:

| Potential Target Protein | Melt Temperature (Vehicle) (°C) | Melt Temperature (+ this compound) (°C) | Thermal Shift (°C) |

| Protein X | 52.5 | 55.0 | +2.5 |

| Protein Y | 61.0 | 61.2 | +0.2 |

| Protein Z | 48.3 | 48.1 | -0.2 |

Mechanistic Studies on the Basis of Activity in in vitro Systems

Once a primary cellular target and pathway have been identified, more detailed in vitro studies are required to elucidate the precise mechanism of action of this compound. As no primary target has been identified, this section remains speculative.

Assuming, for example, that the compound was found to inhibit a specific kinase, further in vitro studies would be necessary. These would include kinase activity assays using purified enzymes to confirm direct inhibition and to determine the IC50 value. The mode of inhibition (e.g., ATP-competitive or non-competitive) would also need to be established.

If the compound were to interact with a receptor, downstream signaling pathways would be investigated. For instance, if it binds to a GPCR, assays to measure G-protein activation (e.g., [35S]GTPγS binding), second messenger production (cAMP, IP3), and downstream effector activation (e.g., phosphorylation of specific kinases) would be conducted.

Cell-based assays would be employed to understand the functional consequences of target engagement. For example, if the compound targets a protein involved in cell proliferation, cell viability and proliferation assays (e.g., MTT or BrdU incorporation assays) would be performed on relevant cell lines. If an anti-inflammatory effect is suspected, the expression and release of inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells could be measured in vitro.

The following table illustrates the type of data that would be generated from such in vitro mechanistic studies, using a hypothetical anti-inflammatory mechanism as an example:

| In Vitro Assay | Cell Type | Endpoint Measured | Result with this compound |

| LPS-induced TNF-α release | Macrophages | TNF-α concentration (pg/mL) | Data not available |

| NF-κB Reporter Assay | HEK293 cells | Luciferase activity | Data not available |

| Western Blot for p-IκBα | Macrophages | Protein expression | Data not available |

Computational Chemistry and Theoretical Modeling of N Cycloheptyl 4 Fluorobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For N-cycloheptyl-4-fluorobenzamide, DFT calculations, often employing basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical properties.

Key aspects analyzed through DFT include:

Optimized Molecular Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. For related N-cyclohexylbenzamides, the amide plane is typically twisted with respect to the aromatic ring. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the carbonyl oxygen and fluorine atom are expected to be regions of high negative potential, while the amide proton (N-H) would be a site of positive potential, indicating its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. Significant stabilization energies can be calculated for interactions, like those between the lone pairs of the oxygen or fluorine atoms and the antibonding orbitals (π*) of the aromatic ring.

Table 1: Predicted Electronic Properties of this compound via DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.3 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicates high kinetic stability |

| Dipole Moment | ~3.5 D | Reflects overall molecular polarity |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT provides a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. rsc.org MD simulations track the movements of atoms by solving Newton's equations of motion, offering a view of the molecule's flexibility and its interactions with the surrounding environment, particularly solvents. researchgate.net

Solvent Effects: The choice of solvent can significantly influence a molecule's conformation and properties. libretexts.org MD simulations explicitly model solvent molecules (e.g., water, DMSO, methanol) around the solute. researchgate.net

In polar protic solvents like water or methanol, the solvent can form strong hydrogen bonds with the amide group (N-H and C=O) of this compound, stabilizing more extended conformations. libretexts.org

In polar aprotic solvents like DMSO, hydrogen bond donation from the solvent is absent, but strong dipole-dipole interactions with the polar amide and C-F bonds will still occur. libretexts.orgmdpi.com

In non-polar solvents like cyclohexane (B81311), intramolecular hydrogen bonding might become more favorable, potentially leading to more compact structures.

Table 2: Summary of Expected Solvent Effects on this compound

| Solvent Type | Example | Primary Interaction | Expected Conformational Effect |

|---|---|---|---|

| Polar Protic | Water, Methanol | Hydrogen Bonding | Stabilization of extended conformations, enhanced solubility of polar groups |

| Polar Aprotic | DMSO, Acetonitrile | Dipole-Dipole | Solvation of polar regions without direct H-bond donation |

| Non-Polar | Hexane, Toluene | van der Waals forces | May favor folded conformations to minimize exposure of polar groups |

Molecular Docking and Scoring Approaches for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for hypothesis-driven drug discovery, suggesting how this compound might interact with a specific biological target to exert a pharmacological effect. nih.gov

The process involves:

Preparation: High-resolution 3D structures of both the ligand (this compound) and the target protein are prepared.

Docking Simulation: A program like AutoDock Vina systematically samples a vast number of orientations and conformations of the ligand within the protein's binding site. amazonaws.com

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds between the amide group and polar residues (e.g., Asp, Gln), hydrophobic interactions between the cycloheptyl and phenyl rings and non-polar residues (e.g., Leu, Val, Phe), and potential halogen bonds involving the fluorine atom. nih.gov For instance, studies on similar benzamide (B126) derivatives targeting the Receptor for Advanced Glycation Endproducts (RAGE) show that binding is often dominated by hydrophobic interactions. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Binding Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | LEU 83, VAL 91 | Hydrophobic (cycloheptyl ring) |

| ASP 145 | Hydrogen Bond (amide N-H) | ||

| PHE 144 | π-π Stacking (fluorophenyl ring) | ||

| 2 | -8.1 | LEU 83, ILE 143 | Hydrophobic (cycloheptyl ring) |

| GLU 101 | Hydrogen Bond (amide N-H) |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.com These models are essential for predictive design, allowing researchers to estimate the activity or properties of novel, unsynthesized molecules. aidic.it

Developing a QSAR/QSPR model for analogues of this compound involves several steps: mdpi.com

Data Set Assembly: A collection of structurally related compounds with experimentally measured activity (e.g., IC₅₀) or properties (e.g., solubility) is gathered.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area).

Model Generation: A mathematical equation is derived using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to link the descriptors to the observed activity/property. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). aidic.it

For a series of this compound derivatives, a QSAR model might reveal that increasing lipophilicity (measured by LogP) and the presence of hydrogen bond donors positively correlates with activity, guiding the synthesis of more potent analogues.

Table 4: Examples of Molecular Descriptors for QSAR/QSPR Modeling of Benzamide Analogues

| Descriptor Type | Descriptor Example | Property Represented |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule |

| Topological (2D) | Topological Polar Surface Area (TPSA) | Polarity, potential for H-bonding |

| Physicochemical (2D/3D) | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity |

| Electronic (3D) | Dipole Moment | Overall charge distribution |

| Quantum Chemical (3D) | HOMO/LUMO Energies | Electronic reactivity and stability |

Applications of N Cycloheptyl 4 Fluorobenzamide As a Research Tool and Chemical Probe

Utility in Biological Assays for Target Validation and Lead Identification

In the realm of drug discovery, the validation of a biological target is a critical initial step. ddtjournal.com Chemical probes, which are small molecules designed to interact with a specific target, are indispensable for this process. nih.govnih.gov N-cycloheptyl-4-fluorobenzamide serves as an excellent starting point for the synthesis of such probes. The core structure can be systematically modified to generate a library of derivatives that can be screened in various biological assays.

The process typically involves:

Discovering a biomolecule of interest.

Evaluating its potential as a target.

Designing a bioassay to measure biological activity.

Screening for "hits" or lead compounds. ddtjournal.com

For instance, structurally similar fluorobenzamide derivatives have been investigated for their inhibitory activity against various enzymes. The cycloheptyl group can enhance lipophilicity, potentially improving cell permeability, a crucial factor for assays involving intracellular targets. By creating a focused library of this compound analogs, researchers can probe the structure-activity relationship (SAR) for a given target, helping to validate its role in a disease pathway and identify initial lead compounds for further development. The fluorobenzamide motif is a common feature in molecules targeting enzymes and receptors, suggesting the potential for this compound derivatives to be active in these areas. nih.gov

Development as a Precursor in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse, yet structurally related, molecules. researchgate.netnih.gov this compound is an ideal precursor for such synthetic endeavors due to its straightforward chemical handles. The amide bond can be formed through the reaction of 4-fluorobenzoyl chloride with cycloheptylamine (B1194755), and both the cycloheptyl and the fluorophenyl rings can be further functionalized.

This allows for the creation of extensive chemical libraries where different substituents are systematically introduced at various positions on the molecule. nih.gov These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities. researchgate.net The diversity-oriented synthesis approach, starting from a core scaffold like this compound, enables the exploration of a vast chemical space to discover novel biological functions. youtube.com

| Component | Potential for Diversification | Example Building Blocks |

| 4-Fluorobenzoyl Moiety | Substitution on the aromatic ring | Amino, nitro, alkyl, or other halide groups |

| Amide Linker | Modification or replacement | Thioamide, retro-amide |

| Cycloheptyl Group | Ring substitution or replacement | Introduction of functional groups, replacement with other cycloalkanes or heterocyclic rings |

This table illustrates the potential points of diversification on the this compound scaffold for combinatorial library synthesis.

Role in the Design of Advanced Chemical Probes for Receptor Mapping

Understanding the structure and function of biological receptors is fundamental to pharmacology. Chemical probes, particularly those labeled with a reporter group, are essential tools for receptor mapping and characterization. mdpi.comfrontiersin.org The this compound scaffold can be elaborated to create such advanced probes.

For example, by incorporating a fluorescent tag or a biotin (B1667282) moiety, derivatives of this compound can be used to visualize and quantify receptor distribution in cells and tissues. The design of these probes requires a careful balance between maintaining affinity for the target receptor and incorporating a bulky reporter group without disrupting binding. The modular nature of the this compound structure facilitates this optimization process. frontiersin.org

Exploration as a Radioligand Scaffold for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biochemical processes. semanticscholar.org This technique relies on the use of radioligands, which are molecules labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). mdpi.com

The presence of a fluorine atom in this compound makes it an attractive scaffold for the development of ¹⁸F-labeled PET radioligands. The synthesis would involve replacing the stable fluorine atom with the radioactive ¹⁸F isotope. Structurally related fluorobenzamides have been successfully developed as PET radioligands for imaging various targets, including the Receptor for Advanced Glycation Endproducts (RAGE) and sigma receptors. nih.govnih.gov

For instance, N-Benzyl-N-cyclohexyl-4-fluorobenzamide has been used as a reference standard in the development of a PET radioligand for RAGE. nih.gov Similarly, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide has shown potential for imaging sigma receptors in humans. nih.gov These examples highlight the feasibility of adapting the this compound structure for PET imaging applications. A hypothetical [¹⁸F]this compound could be evaluated for its ability to cross the blood-brain barrier and bind to specific targets within the central nervous system or in peripheral tissues, depending on the focus of the research. mdpi.com

| Compound Name | Application/Target | Reference |

| N-Benzyl-N-cyclohexyl-4-fluorobenzamide | RAGE PET Imaging Reference Standard | nih.gov |

| N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide | Sigma Receptor PET Radioligand | nih.gov |

| 3-(4-[¹⁸F]fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-indole | COX-2 PET Radioligand | semanticscholar.orgmdpi.com |

| [¹⁸F]FMTP | Pyrimidine-based COX-2 Radiotracer | mdpi.com |

This table presents examples of fluorinated compounds that have been developed as PET radioligands, underscoring the potential of the fluorobenzamide scaffold in this field.

Future Research Directions and Challenges in N Cycloheptyl 4 Fluorobenzamide Chemistry

Expanding the Scope of Synthetic Methodologies and Chemical Space Exploration

The generation of a diverse library of analogs is fundamental to exploring the structure-activity relationship (SAR) of any compound of interest. For N-cycloheptyl-4-fluorobenzamide, future research must focus on developing more versatile and efficient synthetic strategies.

Advanced Amide Coupling: The core benzamide (B126) linkage, while seemingly straightforward, can be a bottleneck. Research into novel coupling agents beyond standard carbodiimides can facilitate the reaction of sterically hindered cycloalkylamines or electronically demanding fluorinated benzoic acids, improving yields and substrate scope.

Late-Stage Functionalization: A significant challenge is the efficient modification of the cycloheptyl and fluorobenzoyl moieties in the final stages of synthesis. Developing C-H activation or functionalization methods for the cycloheptyl ring would allow for the introduction of new pharmacophoric features without requiring a complete re-synthesis from basic starting materials.

Chemical Space Expansion: The current structure represents a single point in a vast chemical space. Future synthetic work should aim to explore this space systematically. This includes synthesizing analogs with different cycloalkyl ring sizes (e.g., cyclopentyl, cyclohexyl, cyclooctyl), investigating the impact of substituents on the cycloalkyl ring, and exploring a variety of substitution patterns on the benzamide ring beyond the 4-fluoro position. nih.gov For instance, studies on polyfluorinated benzamides have shown that additional fluorine atoms can significantly alter biological activity, a strategy that could be applied here. nih.govscispace.com

A comparative table of potential synthetic strategies is presented below, highlighting areas for future exploration.

| Synthetic Strategy | Current Status/Analogy | Future Research Focus for this compound |

| Amide Bond Formation | Typically formed by reacting an activated carboxylic acid (like 4-fluorobenzoyl chloride) with cycloheptylamine (B1194755). nih.gov | Development of catalytic methods tolerant to diverse functional groups to increase efficiency and reduce waste. |

| Cycloalkyl Group Variation | Synthesis often relies on commercially available cycloalkylamines. nih.gov | Exploration of methods to synthesize novel, substituted cycloheptylamines to create unique analogs. |

| Aromatic Ring Functionalization | The 4-fluoro position is fixed early in the synthesis. | Development of late-stage C-H functionalization or nucleophilic aromatic substitution methods to diversify the benzoyl core. scispace.com |

Deeper Mechanistic Insights into Molecular Recognition and Signal Transduction

A critical hurdle for many small molecules, including this compound, is the lack of a well-defined biological target and mechanism of action. Future research must prioritize the elucidation of its molecular interactions and resulting cellular signaling.

Target Identification: Unbiased screening approaches, such as chemical proteomics or phenotypic screening followed by target deconvolution, are necessary to identify the specific protein(s) with which this compound interacts.

Molecular Recognition Studies: Once a target is identified, detailed biophysical and structural studies are essential. Techniques like X-ray crystallography or cryo-electron microscopy can reveal the precise binding mode at atomic resolution. nih.gov This structural information is invaluable for understanding the basis of affinity and selectivity. Studies on related benzamide derivatives have successfully used these methods to map interactions with target proteins like cereblon and matrix metalloproteinases. researchgate.netacs.org

Signal Transduction Analysis: Understanding the binding event is only part of the story. It is crucial to investigate the downstream consequences of this interaction. smolecule.com This involves studying how the compound modulates the target's activity and affects cellular signaling pathways, which could involve enzyme inhibition, receptor modulation, or interference with protein-protein interactions. ontosight.aigoogle.com For example, research on other benzamides has shown they can modulate signaling through targets like Toll-like receptor 2 (TLR2) or the Zinc-Activated Channel (ZAC). google.comresearchgate.net

Advancements in Computational Design and de novo Ligand Generation

Computational methods can significantly accelerate the drug discovery process by prioritizing synthetic efforts and exploring novel chemical structures virtually.

Structure-Based and Ligand-Based Design: If a target structure is known, structure-based drug design (SBDD) can be used to computationally design analogs with improved binding affinity and selectivity. tandfonline.com In the absence of a target structure, ligand-based methods (LBDD), such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can be built upon an initial set of active and inactive analogs to guide further design. rsc.org

De Novo Design: A particularly powerful future direction is the use of de novo design algorithms. These computational tools can generate entirely new molecules, unbound by existing chemical scaffolds, that are predicted to fit a target's binding site. plos.orgnih.gov Such methods often incorporate rules for synthetic accessibility, ensuring that the computationally designed molecules can be practically synthesized. plos.orgarxiv.org Recent approaches combine de novo design with semi-empirical quantum mechanics to better predict binding energies, offering a more refined selection of candidates for synthesis. rsc.org

| Computational Approach | Application to this compound | Key Benefit |

| Molecular Docking | Predict binding poses and estimate affinity if a biological target is identified. researchgate.netnih.gov | Prioritizes analogs for synthesis based on predicted interaction with the target. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability. researchgate.net | Provides insight into the flexibility and key sustained interactions over time. |

| De Novo Design | Generate novel molecular structures predicted to bind to a target, potentially moving beyond the benzamide scaffold. plos.orgarxiv.org | Explores vast chemical space for entirely new and potentially more potent chemotypes. |

Interdisciplinary Collaborative Research for Comprehensive Understanding

The complexity of modern chemical biology and drug discovery mandates a move away from siloed research. The comprehensive study of this compound will require a deeply integrated, interdisciplinary approach. stonybrook.eduresearchgate.net

Progress is contingent on seamless collaboration between multiple fields. rroij.com Synthetic organic chemists are needed to create the compound and its analogs, while computational chemists can model its interactions and guide design. researchgate.netresearchgate.netarkat-usa.org Pharmacologists and biochemists are essential for conducting biological assays and elucidating mechanisms of action. researchgate.net Structural biologists can provide the atomic-level blueprints of the compound's interactions with its target. rroij.com This collaborative ecosystem is critical for transforming a simple molecule into a well-understood chemical probe or a potential therapeutic candidate. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.